molecular formula C15H14N2O2S B2721685 N~2~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide CAS No. 922130-54-9

N~2~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide

Cat. No. B2721685
CAS RN: 922130-54-9
M. Wt: 286.35
InChI Key: DYYWUKQCTIJYKA-UHFFFAOYSA-N
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Description

N~2~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide, also known as TQR1051, is a synthetic compound that has been studied for its potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is the PYR/PYL family of ABA receptors in plants . These receptors play a crucial role in the plant’s ability to resist drought and other abiotic stresses .

Mode of Action

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide: interacts with its targets by binding directly to the PYR/PYL family of ABA receptors . This binding results in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling .

Biochemical Pathways

The biochemical pathways affected by N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide are primarily those involved in ABA signaling . The compound’s action leads to the activation of a gene network that is highly similar to that induced by ABA , affecting various downstream effects related to the plant’s response to abiotic stresses.

Result of Action

The molecular and cellular effects of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide ’s action include the inhibition of seed germination, prevention of leaf water loss, and promotion of drought resistance in plants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide . For instance, conditions of drought, cold, and soil salinity can affect the compound’s ability to activate ABA receptors and protect plants from water loss and drought stress .

properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-17-12-6-5-11(9-10(12)4-7-14(17)18)16-15(19)13-3-2-8-20-13/h2-3,5-6,8-9H,4,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYWUKQCTIJYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

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